Cas no 201864-71-3 (FMOC-D-b-homoalanine)

FMOC-D-b-ホモアラニンは、非天然アミノ酸誘導体の一種であり、ペプチド合成や医薬品開発において重要な役割を果たします。この化合物は、FMOC(9-フルオレニルメトキシカルボニル)保護基を有しており、固相ペプチド合成(SPPS)において高い安定性と反応性を発揮します。D-配置とβ-ホモアラニン骨格の特性により、従来のL-アミノ酸とは異なる立体構造を提供し、ペプチドの構造多様性を拡張します。特に、プロテアーゼ耐性や標的特異性の向上が期待されるため、創薬研究や生物学的活性ペプチドの設計に有用です。高純度で供給可能なため、再現性の高い実験結果が得られます。

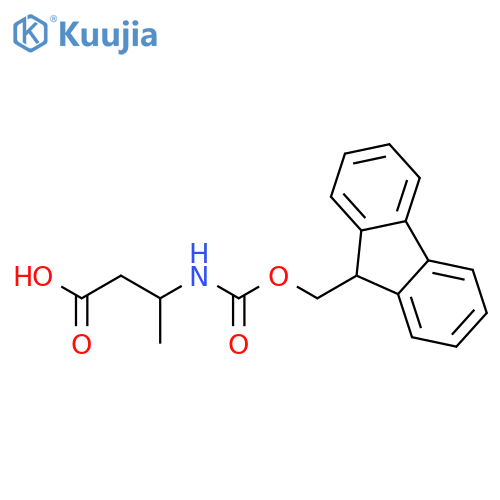

FMOC-D-b-homoalanine structure

商品名:FMOC-D-b-homoalanine

CAS番号:201864-71-3

MF:C19H19NO4

メガワット:325.358465433121

MDL:MFCD00270344

CID:254397

PubChem ID:2761508

FMOC-D-b-homoalanine 化学的及び物理的性質

名前と識別子

-

- Fmoc-D-beta-homoalanine

- Fmoc-D-3-Abu-OH

- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-

- FMOC-3-D-AMINOBUTANOIC ACID

- Fmoc-D-β-homoalanine

- Fmoc-D-β-HomoAla-OH

- Fmoc-3-aminobutyric acid

- Fmoc-D-b-Homoalanine, AldrichCPR

- N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine

- AKOS015900977

- Fmoc-?-HoAla-OH

- EN300-624011

- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

- CS-0038508

- (R)-3-(Fmoc-amino)butyric acid

- Fmoc-D-b-homoalanine

- A879792

- AC-22066

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

- (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid

- Z2044821426

- 201864-71-3

- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

- SCHEMBL7391100

- AS-31084

- MFCD00270344

- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)-

- (3R)-3-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-BUTANOIC ACID

- Fmoc-D-Ala-(C#CH2)OH

- Fmoc--HoAla-OH Fmoc--homoalanine

- Butanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(3R)-

- Fmoc-D-3-Abu-OH(Fmoc-D-3-Aminobutyric acid)

- DS-018962

- (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (R)-; (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid; (3R)-3-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)butanoic acid

- FMOC-D-b-homoalanine

-

- MDL: MFCD00270344

- インチ: InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1

- InChIKey: LYMLSPRRJWJJQD-GFCCVEGCSA-N

- ほほえんだ: C[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC(O)=O

計算された属性

- せいみつぶんしりょう: 325.13100

- どういたいしつりょう: 325.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 444

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- ふってん: 555.3℃/760mmHg

- PSA: 75.63000

- LogP: 3.77920

FMOC-D-b-homoalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB259043-25 g |

N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |

201864-71-3 | 25g |

€590.00 | 2023-04-27 | ||

| abcr | AB259043-5 g |

N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |

201864-71-3 | 5g |

€214.50 | 2023-04-27 | ||

| abcr | AB259043-5g |

N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |

201864-71-3 | 5g |

€181.70 | 2025-02-15 | ||

| Chemenu | CM183402-1g |

Fmoc-D-3-Abu-OH |

201864-71-3 | 95+% | 1g |

$102 | 2022-09-29 | |

| Chemenu | CM183402-5g |

Fmoc-D-3-Abu-OH |

201864-71-3 | 95+% | 5g |

$*** | 2023-03-29 | |

| abcr | AB259043-10 g |

N-beta-(9-Fluorenylmethyloxycarbonyl)-D-homoalanine; . |

201864-71-3 | 10g |

€318.80 | 2023-04-27 | ||

| Chemenu | CM183402-10g |

Fmoc-D-3-Abu-OH |

201864-71-3 | 95+% | 10g |

$468 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1041988-10g |

Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (3R)- |

201864-71-3 | 97% | 10g |

$110 | 2024-06-07 | |

| AAPPTec | UFA239-5g |

Fmoc-D-beta-HAla-OH |

201864-71-3 | 5g |

$710.00 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109148-100g |

(3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid |

201864-71-3 | 98% | 100g |

¥2945 | 2023-04-15 |

FMOC-D-b-homoalanine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

201864-71-3 (FMOC-D-b-homoalanine) 関連製品

- 35737-10-1(Fmoc-β-Ala-OH)

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 119062-05-4((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 116821-47-7(Fmoc-4-aminobutanoic Acid)

- 209252-16-4(Fmoc-d-β-homophenylalanine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 57707-64-9(2-azidoacetonitrile)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:201864-71-3)FMOC-D-b-homoalanine

清らかである:99%

はかる:25g

価格 ($):187.0